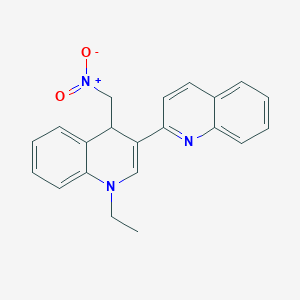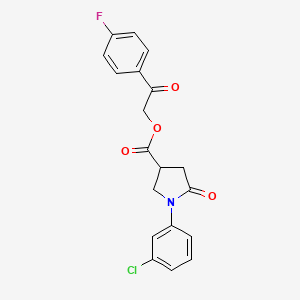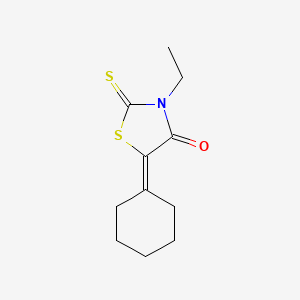
1'-ethyl-4'-(nitromethyl)-4'H-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is an organic compound that belongs to the class of biquinolines Biquinolines are known for their unique structural features, which include two quinoline units linked together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the quinoline ring undergoes nitration followed by alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3), alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism by which 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline rings can intercalate with DNA or interact with proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-nitrobenzene: Similar in structure but lacks the biquinoline framework.
1-Methyl-4-nitrobenzene: Another related compound with a single benzene ring instead of the biquinoline structure
Uniqueness
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is unique due to its biquinoline structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C21H19N3O2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-ethyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C21H19N3O2/c1-2-23-13-18(20-12-11-15-7-3-5-9-19(15)22-20)17(14-24(25)26)16-8-4-6-10-21(16)23/h3-13,17H,2,14H2,1H3 |
Clave InChI |
XTDVPHJOOUEMFX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)

![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)


![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)

![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

